molecular formula C18H20N2O3 B2371756 2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide CAS No. 74245-74-2

2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide

Cat. No. B2371756
CAS RN: 74245-74-2
M. Wt: 312.369
InChI Key: HPHDDBBUBPLLKJ-UHFFFAOYSA-N
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Description

“2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C18H20N2O3 . It is used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of “2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 312.147400 Da .

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives were synthesized using the Mannich base method. These compounds were evaluated for antibacterial activity against various bacterial strains, with one derivative showing high activity against Streptococcus epidermidis, comparable to standard Ciprofloxacin (Idhayadhulla et al., 2014).

Antifungal Agents

Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. Optimization of these compounds improved their plasma stability while maintaining antifungal activity, demonstrating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Antimicrobial and Hemolytic Activity

A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. Several compounds displayed significant activity against various microbial species with minimal cytotoxicity, suggesting potential for therapeutic applications (Gul et al., 2017).

Corrosion Inhibition

Comparative studies of Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solutions. These studies highlighted the significance of molecular structure on inhibition efficiency, with both compounds showing promising results (Nasser & Sathiq, 2017).

Mechanism of Action

While the exact mechanism of action for “2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide” is not specified, related compounds have been studied for their effects on sigma-1 receptors . For example, N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide has been shown to inhibit chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors .

properties

IUPAC Name

2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHDDBBUBPLLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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